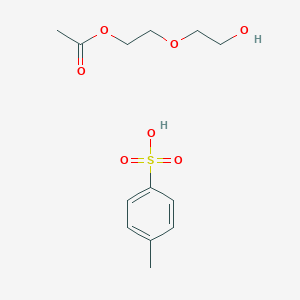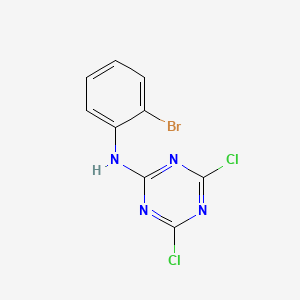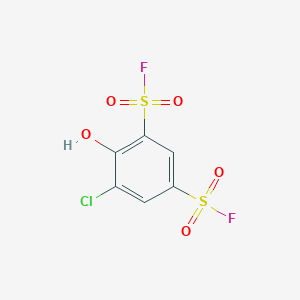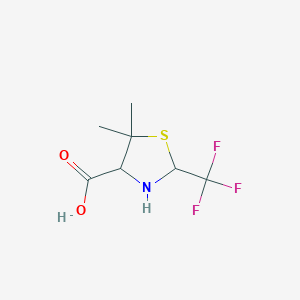
1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene is an organic compound characterized by a complex aromatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts alkylation, where benzene rings are introduced to a central aromatic core under the influence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification methods, such as column chromatography and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced to the aromatic rings using reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous solvents.
Substitution: Halogens, nitrating mixtures, Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced aromatic derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound for studying aromatic interactions.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique aromatic structure.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence various biochemical pathways, potentially leading to changes in cellular functions and signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethylbenzene: Shares a similar aromatic structure but with fewer phenyl groups.
4-Methylpropiophenone: Contains a methyl group and a phenyl ring, similar to the 4-methylphenyl group in the target compound.
Uniqueness
1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene is unique due to its extensive phenyl substitution, which imparts distinct chemical properties and potential applications not observed in simpler aromatic compounds. Its complex structure allows for diverse interactions and reactivity, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
23934-46-5 |
|---|---|
Formule moléculaire |
C43H32 |
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene |
InChI |
InChI=1S/C43H32/c1-31-27-29-37(30-28-31)43-41(35-23-13-5-14-24-35)39(33-19-9-3-10-20-33)38(32-17-7-2-8-18-32)40(34-21-11-4-12-22-34)42(43)36-25-15-6-16-26-36/h2-30H,1H3 |
Clé InChI |
XGLKETMKRFUYPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)

![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)


![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)

